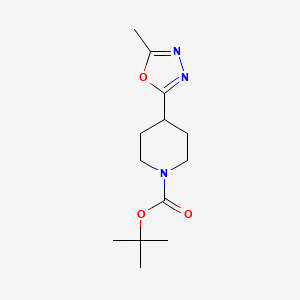

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the reaction of piperidine with tert-butyl chloroformate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .

化学反応の分析

Types of Reactions

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine have been studied for their efficacy against various bacterial strains, suggesting potential as antibiotic agents .

Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. The incorporation of the piperidine ring enhances the bioactivity of these compounds. Preliminary investigations show that this compound may induce apoptosis in certain cancer cell lines .

Polymer Chemistry

The compound is being explored as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its functional groups allow for easy modification and incorporation into polymer matrices, leading to materials suitable for high-performance applications .

Nanocomposites

In nanotechnology, this compound can be utilized in the development of nanocomposites. These materials combine the advantageous properties of nanoscale materials with the unique characteristics imparted by the oxadiazole and piperidine groups, potentially leading to applications in electronics and photonics .

Pesticide Development

The structural features of this compound suggest its application in designing new pesticides. Compounds with oxadiazole rings have shown insecticidal and fungicidal activities. Research is ongoing to evaluate its effectiveness against specific pests while minimizing environmental impact .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PubChem | Demonstrated efficacy against Gram-positive bacteria. |

| Anticancer Properties | ChemicalBook | Induced apoptosis in human cancer cell lines; further studies needed. |

| Polymer Chemistry | VWR | Enhanced mechanical properties observed in polymer composites. |

| Pesticide Development | Academia.edu | Potential insecticidal activity confirmed in preliminary trials. |

作用機序

The mechanism of action of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

1-Boc-4-piperidone: Another Boc-protected piperidine derivative used in similar applications.

1-Boc-4-(2,5-dimethyl-1,3,4-oxadiazol-2-yl)piperidine: A closely related compound with a similar structure but different substituents on the oxadiazole ring.

Uniqueness

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific substitution pattern on the oxadiazole ring, which can confer distinct chemical and biological properties compared to other similar compounds .

生物活性

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. The oxadiazole moiety is known for its diverse biological activities, including anticancer and anticonvulsant properties. This article reviews the synthesis, characterization, and biological activity of this compound based on various studies.

- Molecular Formula : C13H21N3O3

- Molecular Weight : 267.33 g/mol

- CAS Number : 280110-69-2

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability and solubility of the compound during synthesis.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. In a study evaluating various oxadiazole derivatives, including those similar to this compound, it was found that these compounds can induce apoptosis in cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Boc derivative | HT-1080 (fibrosarcoma) | 19.56 | Caspase activation and cell cycle arrest in G2/M phase |

| Similar oxadiazole | MCF-7 (breast) | Varies | Mitochondrial-mediated apoptosis |

| Similar oxadiazole | A549 (lung) | Varies | Induction of apoptosis via caspase pathways |

The compound demonstrated marked growth inhibition against various cancer cell lines with mechanisms involving mitochondrial dysfunction and caspase activation, leading to apoptosis .

Anticonvulsant Activity

In addition to anticancer properties, derivatives of piperidine containing oxadiazoles have been studied for their anticonvulsant effects. A related study on piperazine derivatives showed that certain oxadiazole-containing compounds exhibited significant anticonvulsant activity in animal models . While specific data for this compound is limited, the structural similarities suggest potential efficacy.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

-

Cytotoxicity Evaluation :

A series of oxadiazole derivatives were tested against multiple cancer cell lines. The results indicated that compounds with similar structures to 1-Boc exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. -

Mechanistic Studies :

Mechanistic investigations using Annexin V staining and caspase assays revealed that these compounds predominantly induce apoptosis through intrinsic pathways involving mitochondrial membrane potential changes and caspase cascade activation .

特性

IUPAC Name |

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-9-14-15-11(18-9)10-5-7-16(8-6-10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRKRVBZAWBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610742 | |

| Record name | tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-69-2 | |

| Record name | tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。